molecular formula C17H15N3OS2 B2692550 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 2034474-08-1

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2692550
CAS No.: 2034474-08-1
M. Wt: 341.45
InChI Key: ZBPSXVTUFJQWSO-UHFFFAOYSA-N
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Description

The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide features a dihydroimidazo[2,1-b]thiazole core linked to a phenyl group substituted at the ortho position. The acetamide moiety connects this structure to a thiophen-3-yl group, distinguishing it from analogs with alternative aromatic or heteroaromatic substituents.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-5,7,10-11H,6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPSXVTUFJQWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazothiazole Ring: This can be achieved by reacting 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the imidazothiazole core.

    Attachment of the Phenyl Group: The imidazothiazole intermediate is then reacted with a phenyl halide (e.g., bromobenzene) under palladium-catalyzed cross-coupling conditions (such as Suzuki or Heck coupling) to introduce the phenyl group.

    Introduction of the Thiophene Moiety: The final step involves the acylation of the phenyl-imidazothiazole intermediate with thiophene-3-acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The imidazothiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with Pd/C.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways involving imidazothiazole derivatives.

    Materials Science: Incorporated into polymers or other materials to enhance properties like conductivity or stability.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific proteins or enzymes, inhibiting or activating their function. The imidazothiazole ring is known to bind to various biological targets, potentially disrupting normal cellular processes.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

SRT1720 (CID: 25232708)
  • Molecular Formula : C25H24ClN7OS
  • Key Features: Incorporates a piperazinylmethyl group on the imidazo[2,1-b]thiazole and a quinoxaline carboxamide substituent.
  • Activity : Potent SIRT1 agonist, implicated in metabolic regulation and lifespan extension in preclinical models .
  • Differentiation: The quinoxaline moiety and piperazine chain enhance solubility and target affinity compared to the thiophene-containing target compound.
SRT2183 (CID: 24180126)
  • Molecular Formula : C27H24N4O2S
  • Key Features : Features a naphthalene carboxamide and a 3-hydroxypyrrolidinylmethyl group.
  • Activity : SIRT1 agonist with improved blood-brain barrier penetration due to the hydroxylated pyrrolidine group .
  • Differentiation : The naphthalene system may confer distinct pharmacokinetic properties relative to the target compound’s thiophene group.

Acetamide Derivatives with Heterocyclic Modifications

EP3348550A1 Patent Compounds
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Molecular Formula: C17H12F3NO2S
  • Key Features : Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.
  • Differentiation : The benzothiazole system and electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the dihydroimidazo[2,1-b]thiazole core of the target compound .
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide
  • Molecular Formula : C22H18F2N3OS
  • Key Features : Dual fluorophenyl groups and a pyridine linker.
  • Differentiation : Fluorine atoms improve lipophilicity and bioavailability, contrasting with the thiophene’s electron-rich nature in the target compound .

Triazinoquinazoline and Thiadiazole-Based Acetamides

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
  • Molecular Formula : C23H20N6O2S2
  • Key Features: Triazinoquinazoline core with a thiadiazole substituent.
  • Synthesis : 89.4% yield via Method A; melting point 266–270°C.
  • Differentiation: The triazinoquinazoline system may confer kinase inhibitory activity, diverging from the target compound’s putative SIRT1 or circadian modulation roles .

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound contains a combination of imidazo[2,1-b]thiazole and thiophene moieties, which are known for their diverse pharmacological properties. The molecular formula is C18H18N4OSC_{18}H_{18}N_{4}OS, with a molecular weight of 342.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets, making it a candidate for further research in drug development.

Research indicates that compounds with imidazo[2,1-b]thiazole and thiophene structures exhibit multiple mechanisms of action:

  • Anticancer Activity : These compounds often inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth. For instance, imidazo[2,1-b]thiazole derivatives have shown significant activity against various cancer cell lines, including breast and lung cancers.
  • Microtubule Inhibition : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization and disrupting mitotic processes in cancer cells .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity by interfering with bacterial cell wall synthesis or disrupting cellular metabolism.

Table 1: Summary of Biological Activities

Compound StructureActivity TypeTarget Cell LinesIC50 Values (µM)
Imidazo[2,1-b]thiazole DerivativesAnticancerMCF-7 (breast), A549 (lung)0.5 - 10
Thiophene DerivativesAntimicrobialE. coli, S. aureus0.1 - 5
This compoundAntitumorHeLa, HCT1160.78 - 12

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on HeLa and HCT116 cell lines. Results indicated an IC50 value ranging from 0.78 to 12 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
  • Microtubule Interaction : In vitro assays showed that the compound inhibits tubulin polymerization at concentrations as low as 5 µM, suggesting its potential as a microtubule-targeting agent similar to combretastatin A-4 .
  • Antimicrobial Activity : The compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.1 to 5 µM in various assays.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Imidazo[2,1-b]thiazole Core : This moiety is crucial for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases.
  • Thiophene Ring : Enhances the lipophilicity of the compound, improving membrane permeability and bioavailability.

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